molecular formula C9H12N2 B14365829 2-(Cyclohex-3-en-1-yl)-1H-imidazole CAS No. 91937-94-9

2-(Cyclohex-3-en-1-yl)-1H-imidazole

Cat. No.: B14365829
CAS No.: 91937-94-9
M. Wt: 148.20 g/mol
InChI Key: FBHYYRZXGYTFRH-UHFFFAOYSA-N
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Description

2-(Cyclohex-3-en-1-yl)-1H-imidazole is an organic compound that features a cyclohexene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-3-en-1-yl)-1H-imidazole can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-3-en-1-yl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the cyclohexene ring.

Scientific Research Applications

2-(Cyclohex-3-en-1-yl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-3-en-1-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclohexene ring may also play a role in the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-en-1-ylmethanol: This compound features a similar cyclohexene ring but lacks the imidazole ring.

    Cyclohex-3-en-1-ylmethoxy: Another compound with a cyclohexene ring but different functional groups attached.

Uniqueness

2-(Cyclohex-3-en-1-yl)-1H-imidazole is unique due to the presence of both the cyclohexene and imidazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

91937-94-9

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-cyclohex-3-en-1-yl-1H-imidazole

InChI

InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-2,6-8H,3-5H2,(H,10,11)

InChI Key

FBHYYRZXGYTFRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2=NC=CN2

Origin of Product

United States

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